molecular formula C20H24N8O6 B1676407 Metotrexato hidrato CAS No. 6745-93-3

Metotrexato hidrato

Número de catálogo: B1676407
Número CAS: 6745-93-3
Peso molecular: 472.5 g/mol
Clave InChI: FPJYMUQSRFJSEW-ZOWNYOTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Cancer Treatment

Methotrexate hydrate is primarily used in the treatment of several types of cancer due to its ability to inhibit cell division. Its applications include:

  • Acute Lymphoblastic Leukemia (ALL) : Methotrexate is a cornerstone in the treatment regimen for ALL, particularly in pediatric cases. High-dose methotrexate therapy has been shown to improve survival rates significantly. A study evaluated the impact of hydration duration before administering high-dose methotrexate, concluding that hydration protocols do not significantly affect nephrotoxicity or plasma levels of methotrexate in children .
  • Breast Cancer and Non-Hodgkin's Lymphoma : Methotrexate is utilized as part of combination chemotherapy regimens for these malignancies. Its mechanism involves the inhibition of dihydrofolate reductase, leading to decreased synthesis of nucleotides necessary for DNA replication .
  • Other Cancers : Methotrexate is also indicated for gestational choriocarcinoma, lung cancer, and advanced mycosis fungoides, among others. Its efficacy against pyrimethamine-resistant Plasmodium vivax isolates suggests potential applications in treating malaria as well .

Autoimmune Diseases

Methotrexate hydrate serves as an effective treatment for various autoimmune conditions:

  • Rheumatoid Arthritis : It is commonly prescribed to manage moderate to severe rheumatoid arthritis due to its immunosuppressive properties. A systematic review highlighted various cutaneous adverse reactions associated with methotrexate use in patients with rheumatoid arthritis, emphasizing the need for monitoring and management strategies .
  • Psoriasis : Methotrexate is approved for severe psoriasis treatment, where it helps reduce skin cell proliferation and inflammation. The drug's mechanism involves modulation of immune responses and inhibition of inflammatory pathways .

Pharmacological Mechanisms

The pharmacological action of methotrexate hydrate involves several key mechanisms:

  • Inhibition of Dihydrofolate Reductase : This enzyme is crucial for converting dihydrofolate into tetrahydrofolate, a vital cofactor in nucleotide synthesis. By inhibiting this enzyme, methotrexate effectively disrupts DNA synthesis and cell proliferation .
  • Anti-inflammatory Effects : Methotrexate promotes adenosine release from cells, contributing to its anti-inflammatory effects. This mechanism is particularly beneficial in treating autoimmune diseases where inflammation plays a significant role .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety profiles of methotrexate hydrate:

  • Hydration Protocol Studies : A randomized crossover study assessed the effects of different hydration durations on nephrotoxicity during high-dose methotrexate therapy in children with ALL. The results indicated that both 6-hour and 12-hour hydration protocols were effective without significant differences in toxicity outcomes .
  • Toxicity Management : Research has also focused on optimizing hydration and alkalinization schedules to minimize renal toxicity associated with high-dose methotrexate administration. Findings suggest that enhanced hydration can lower plasma concentrations of methotrexate and reduce severe toxicity incidences .

Summary Table of Applications

Application AreaConditions TreatedKey Mechanism
Cancer TreatmentALL, breast cancer, lung cancerInhibition of dihydrofolate reductase
Autoimmune DiseasesRheumatoid arthritis, psoriasisImmunosuppression
Infectious DiseasesMalaria (pyrimethamine-resistant strains)Antifolate activity

Análisis Bioquímico

Biochemical Properties

Methotrexate hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division . Methotrexate hydrate also interacts with other enzymes and proteins, such as folylpolyglutamate synthetase, which converts methotrexate into its polyglutamate forms. These polyglutamates have a prolonged intracellular retention and enhanced inhibitory effects on DHFR .

Cellular Effects

Methotrexate hydrate exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells, by blocking DNA synthesis . Methotrexate hydrate also affects cell signaling pathways, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins . Additionally, it influences gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis . Methotrexate hydrate’s impact on cellular metabolism includes the inhibition of purine and pyrimidine synthesis, which further contributes to its antiproliferative and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of methotrexate hydrate involves its binding to dihydrofolate reductase, resulting in the inhibition of folate metabolism . This binding prevents the formation of tetrahydrofolate, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate also undergoes polyglutamation, which enhances its retention and inhibitory effects within cells . The inhibition of folate metabolism disrupts DNA synthesis and repair, ultimately leading to cell death . Additionally, methotrexate hydrate modulates the activity of various signaling pathways, including those involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methotrexate hydrate can change over time due to its stability, degradation, and long-term impact on cellular function. Methotrexate hydrate is relatively stable under physiological conditions, but it can degrade in basic environments . Long-term exposure to methotrexate hydrate has been shown to cause cumulative effects on cellular function, including the suppression of immune responses and the induction of apoptosis in cancer cells . In vitro and in vivo studies have demonstrated that methotrexate hydrate’s effects can persist even after the drug is no longer present, due to its prolonged intracellular retention .

Dosage Effects in Animal Models

The effects of methotrexate hydrate vary with different dosages in animal models. At low doses, methotrexate hydrate primarily exerts anti-inflammatory effects by inhibiting the proliferation of immune cells . Higher doses are required to achieve antineoplastic effects, as they inhibit the proliferation of cancer cells by blocking DNA synthesis . High doses of methotrexate hydrate can also cause toxic effects, such as gastrointestinal mucositis, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can be mitigated by adjusting the dosage and administration schedule .

Metabolic Pathways

Methotrexate hydrate is involved in several metabolic pathways, primarily through its inhibition of dihydrofolate reductase . This inhibition disrupts the folate cycle, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate is also metabolized by folylpolyglutamate synthetase, which converts it into polyglutamate forms that have enhanced inhibitory effects on DHFR . Additionally, methotrexate hydrate can affect metabolic flux and metabolite levels by altering the availability of folate and its derivatives .

Transport and Distribution

Methotrexate hydrate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via the reduced folate carrier and the proton-coupled folate transporter . Once inside the cell, methotrexate hydrate can be polyglutamated, which enhances its retention and inhibitory effects . Methotrexate hydrate is also distributed to various tissues, including the liver, kidneys, and bone marrow, where it can exert its therapeutic and toxic effects . The transport and distribution of methotrexate hydrate are influenced by factors such as plasma protein binding and the expression of transporters .

Subcellular Localization

Methotrexate hydrate’s subcellular localization is primarily within the cytoplasm, where it inhibits dihydrofolate reductase and disrupts folate metabolism . The polyglutamate forms of methotrexate hydrate can also accumulate in the nucleus, where they inhibit DNA synthesis and repair . Methotrexate hydrate’s activity and function are influenced by its subcellular localization, as the inhibition of folate metabolism in the cytoplasm and nucleus leads to the suppression of cell proliferation and induction of apoptosis . Additionally, methotrexate hydrate can be targeted to specific compartments or organelles through post-translational modifications and interactions with transporters .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El metotrexato hidratado se sintetiza a través de un proceso de varios pasos que implica la reacción del ácido 4-amino-10-metilfólico con varios reactivos. La síntesis generalmente implica el uso de ácidos minerales e hidróxidos o carbonatos alcalinos . El compuesto es insoluble en agua, etanol, cloroformo y éter, pero es soluble en soluciones de ácidos minerales y soluciones diluidas de hidróxidos y carbonatos alcalinos .

Métodos de Producción Industrial: La producción industrial de metotrexato hidratado implica la síntesis química a gran escala en condiciones controladas. El proceso incluye la preparación de una solución madre utilizando una cantidad mínima de 1 M de hidróxido de sodio, que luego se diluye con solución salina o medio. La solución madre diluida permanece activa a 4–8 °C durante aproximadamente una semana o a –20 °C durante aproximadamente un mes .

Análisis De Reacciones Químicas

Tipos de Reacciones: El metotrexato hidratado experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Es un potente inhibidor de la dihidrofolato reductasa, una enzima involucrada en la síntesis de ADN celular .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran metotrexato hidratado incluyen ácidos minerales, hidróxidos alcalinos y carbonatos. El compuesto es inestable en soluciones básicas y requiere protección de la luz para almacenamiento a largo plazo .

Principales Productos Formados: Los principales productos formados a partir de las reacciones del metotrexato hidratado incluyen 7-hidroximetotrexato y poliglutamatos de metotrexato. Estos metabolitos se forman en el hígado, el intestino y los glóbulos rojos .

Actividad Biológica

Methotrexate hydrate (MTX) is a well-established antimetabolite and immunosuppressive agent utilized in various medical therapies, particularly in oncology and rheumatology. This article explores the biological activity of methotrexate hydrate, focusing on its mechanisms of action, therapeutic applications, side effects, and recent research findings.

Methotrexate acts primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis. This inhibition leads to decreased cell proliferation and has potent anti-inflammatory effects, making it effective in treating conditions such as rheumatoid arthritis and certain cancers . The compound's structure allows it to be converted into polyglutamate forms within cells, enhancing its retention and efficacy against rapidly dividing cells .

Therapeutic Applications

Methotrexate hydrate is used in various clinical settings:

  • Oncology : It is a cornerstone treatment for hematological malignancies such as acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. High-dose methotrexate (HD-MTX) protocols are standard in pediatric oncology to achieve remission .
  • Rheumatology : It is employed as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis, helping to reduce inflammation and joint damage .
  • Dermatology : Methotrexate is indicated for severe psoriasis, particularly when other treatments have failed .

Side Effects

Despite its efficacy, methotrexate hydrate is associated with several side effects:

  • Hematological Toxicity : Bone marrow suppression can lead to anemia, leukopenia, and thrombocytopenia.
  • Hepatotoxicity : Long-term use may result in liver toxicity, chronic liver injury, or fibrosis .
  • Renal Toxicity : HD-MTX can cause nephrotoxicity due to crystallization in renal tubules; therefore, hydration protocols are critical to prevent this complication .

Recent Research Findings

Recent studies have highlighted various aspects of methotrexate hydrate's biological activity:

  • Cation Complexation : New research indicates that complexing MTX with cations like zinc can enhance its bioactive properties without compromising its immunosuppressive effects. For instance, zinc-methotrexate complexes showed improved mitochondrial activity in certain cell lines compared to standard MTX .
  • Hydration Strategies : A study evaluating hydration during HD-MTX administration found that adequate hydration significantly improved plasma methotrexate clearance in pediatric patients. This suggests that hydration protocols are vital for minimizing renal toxicity associated with high-dose regimens .
  • Effects on Glycosaminoglycan Production : Methotrexate treatment has been shown to stimulate the deposition of glycosaminoglycans (GAGs) in chondrocytes, which may have implications for joint health in patients with inflammatory conditions .

Table 1: Summary of Methotrexate Hydrate Applications

Application AreaIndicationDosage Form
OncologyALL, Non-Hodgkin lymphomaIV high-dose
RheumatologyRheumatoid arthritisOral weekly
DermatologySevere psoriasisOral or injectable

Table 2: Common Side Effects of Methotrexate Hydrate

Side EffectDescription
Hematological ToxicityAnemia, leukopenia
HepatotoxicityLiver enzyme elevation, fibrosis
Renal ToxicityNephrotoxicity due to crystallization

Case Studies

  • Pediatric ALL Patients : A retrospective study analyzed 165 courses of HD-MTX in children with ALL. It revealed that adequate hydration (>3,000 mL/m²/day) correlated with normal methotrexate clearance and reduced adverse complications compared to lower hydration levels .
  • Comparative Study on Hydration Protocols : A randomized study compared 6-hour versus 12-hour pre-hydration protocols before HD-MTX therapy. Findings indicated no significant difference in nephrotoxicity or methotrexate levels between the two groups, suggesting flexibility in hydration strategies while maintaining safety .

Propiedades

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217789
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6745-93-3, 133073-73-1
Record name Methotrexate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L(+)-Amethopterin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate hydrate
Reactant of Route 2
Reactant of Route 2
Methotrexate hydrate
Reactant of Route 3
Reactant of Route 3
Methotrexate hydrate
Reactant of Route 4
Methotrexate hydrate
Reactant of Route 5
Reactant of Route 5
Methotrexate hydrate
Reactant of Route 6
Reactant of Route 6
Methotrexate hydrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.